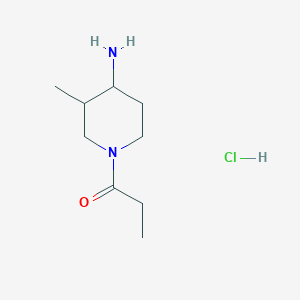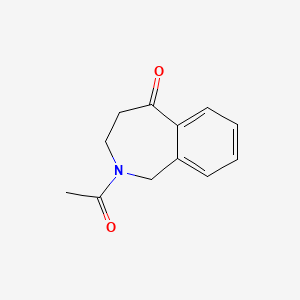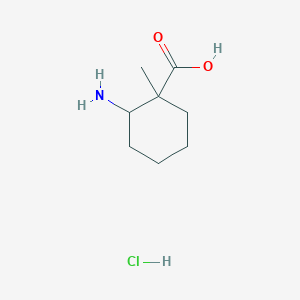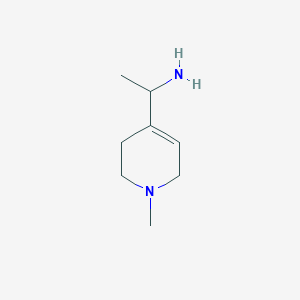
1-(1-甲基-1,2,3,6-四氢吡啶-4-基)乙烷-1-胺
描述
“1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine” is a compound that is used for pharmaceutical testing . It has been found in the design, synthesis, and evaluation of 3,6-Disubstituted indole derivatives as inhibitors of human nitric oxide synthase (NOS) .
Synthesis Analysis
The compound has been involved in the synthesis of 3,6-Disubstituted indole derivatives, which were designed and evaluated as inhibitors of human nitric oxide synthase (NOS). The bulky amine containing substitution on the 3-position of the indole ring such as an azabicyclic system showed better selectivity .Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C8H16N2 . The InChI code for the compound is 1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 140.23 . It is a liquid at room temperature and is stored at 4 degrees Celsius .科学研究应用
神经科学研究
该化合物在结构上与MPTP (1-甲基-4-苯基-1,2,3,6-四氢吡啶)有关,MPTP是一种神经毒素,用于模拟动物的帕金森病 。它充当MPP+ (1-甲基-4-苯基吡啶鎓)的前体,MPP+通过导致大脑黑质的神经元死亡而诱发类似帕金森病的症状。涉及类似1-(1-甲基-1,2,3,6-四氢吡啶-4-基)乙烷-1-胺的类似物的研究可以提供对神经退行性变机制的见解,并有助于开发神经保护疗法。
药理学
在药理学研究中,该化合物的衍生物正在探索其潜在的治疗效果。 例如,其结构的修饰可以导致开发针对多巴胺能系统的药物,这些系统对于治疗帕金森病和精神分裂症等疾病至关重要 .
生物化学
从生物化学的角度来看,该化合物可用于研究氧化应激机制,因为它与MPTP的结构相似。 氧化应激与多种疾病有关,了解相关化合物如何诱发或缓解这一过程对于开发抗氧化剂疗法至关重要 .
药物化学
在药物化学中,该化合物的骨架被用来合成可能具有药理活性的新化学实体。 对其进行操作可以导致发现新的化合物,这些化合物有可能用作神经系统疾病的药物 .
化学合成
该化合物可以在合成有机化学中充当底物或中间体。 例如,它可用于甲苯的烯化反应,展示其在构建复杂有机分子方面的用途 .
分析化学
在分析化学中,该化合物的衍生物可用作色谱方法中的标准品或试剂,用于量化或识别生物样品中相关物质,有助于药代动力学和药物代谢研究 .
安全和危害
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. It has hazard statements H227, H302, H312, H314, H332, and H335, indicating that it is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
作用机制
Target of Action
The primary target of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is the dopaminergic neurons in the substantia nigra . This compound selectively targets these neurons, which play a crucial role in motor control and the reward system .
Mode of Action
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine interacts with its targets by crossing the blood-brain barrier (BBB) and reaching the substantia nigra . It then selectively targets the dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .
Biochemical Pathways
The compound affects the biochemical pathway related to the function of dopaminergic neurons . By targeting these neurons, it disrupts the normal functioning of the pathway, leading to motor symptoms similar to those seen in Parkinson’s Disease .
Result of Action
The molecular and cellular effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine’s action result in the selective damage of dopaminergic neurons in the substantia nigra . This leads to motor symptoms that mimic those of Parkinson’s Disease .
生化分析
Biochemical Properties
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial complex I, leading to mitochondrial dysfunction . This interaction is significant as it can influence cellular energy metabolism and oxidative stress responses.
Cellular Effects
The effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine on cells are profound. It has been observed to cause inflammation, excitotoxicity, and mitochondrial apoptosis . These effects are particularly notable in dopaminergic neurons, where the compound induces oxidative stress and neuronal damage . Additionally, it influences cell signaling pathways and gene expression, further impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to mitochondrial complex I, inhibiting its activity and leading to mitochondrial dysfunction . This inhibition results in the production of free radicals and oxidative stress, which can cause significant cellular damage. Furthermore, the compound can alter gene expression, contributing to its overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine change over time. The compound is relatively stable but can degrade under certain conditions . Long-term exposure to the compound has been shown to cause sustained mitochondrial dysfunction and oxidative stress, leading to chronic cellular damage . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may cause mild oxidative stress and mitochondrial dysfunction . At higher doses, it can lead to severe neuronal damage and toxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is involved in several metabolic pathways. It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which further contributes to its biochemical effects . The compound’s metabolism involves interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
属性
IUPAC Name |
1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZEDMDGLAUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


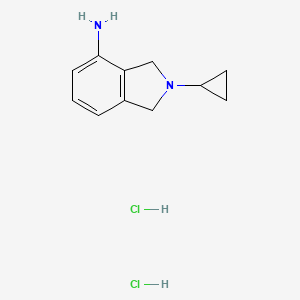

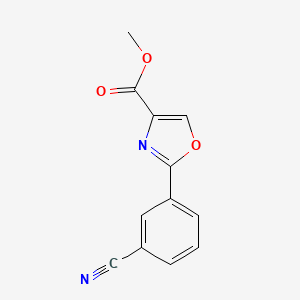
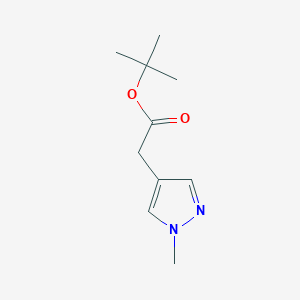



![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)
